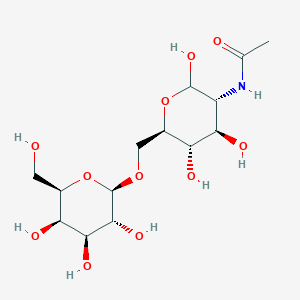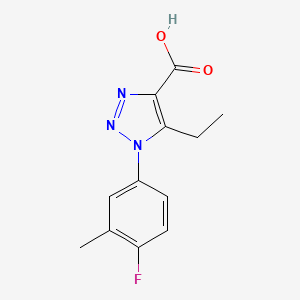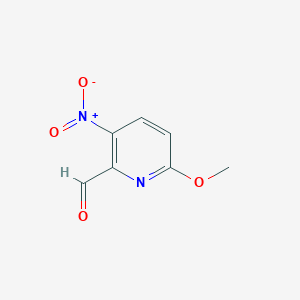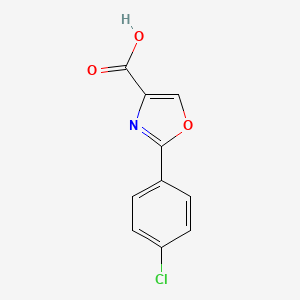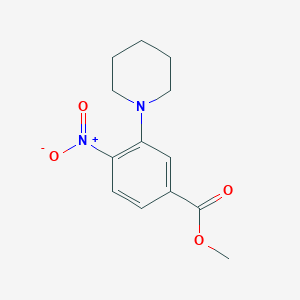
Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Overview
Description
“Methyl 4-nitro-3-(piperidin-1-yl)benzoate” is a chemical compound with the CAS Number: 1272756-51-0 . It has a molecular weight of 264.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H16N2O4 . The Inchi Code for the compound is 1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 95 - 97 degrees Celsius .Scientific Research Applications
Asymmetric Synthesis Applications
Methyl 4-nitro-3-(piperidin-1-yl)benzoate has been utilized in asymmetric synthesis. For example, Budzińska and Sas (2001) demonstrated its use in the asymmetric synthesis of a branched-chain analogue of azapyranoses from a 5-allylic derivative of 5-nitro-1,3-dioxane, highlighting its potential in complex organic synthesis processes (Budzińska & Sas, 2001).
Inhibition of Plasmodium falciparum Protease
Saify et al. (2011) explored the role of piperidine derivatives, including this compound, in inhibiting Plasmodium falciparum's aspartic protease. They found that the attachment of a nitro group in the benzene ring was significant in inhibiting the plasmepsin-II enzyme of Plasmodium falciparum (Saify et al., 2011).
Structural Analysis and Bioactivity Studies
Khatiwora et al. (2013) investigated metal complexes of benzamides, including this compound. They synthesized and characterized these compounds, evaluating their in vitro antibacterial activity against various bacterial strains. This study illustrates the compound's relevance in developing potential antibacterial agents (Khatiwora et al., 2013).
Crystallography and Molecular Structure
Portilla et al. (2007) conducted a crystallographic study on this compound, analyzing its molecular structure and the formation of hydrogen-bonded sheets and chains in its crystal forms. Such studies are crucial in understanding the physical and chemical properties of the compound (Portilla et al., 2007).
Development of Radiolabeled Probes
Waterhouse et al. (1997) explored the synthesis of halogenated piperidines, including derivatives of this compound, as potential radiolabeled probes for σ-1 receptors. This research highlights the compound's potential application in developing tools for biological and medical imaging (Waterhouse et al., 1997).
Safety and Hazards
properties
IUPAC Name |
methyl 4-nitro-3-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOKHKXEHXEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



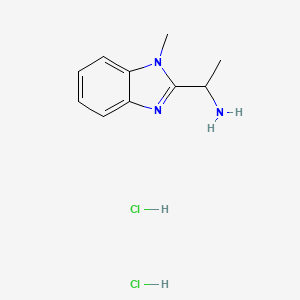
![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)
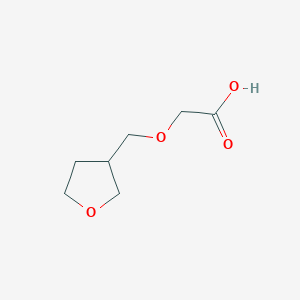

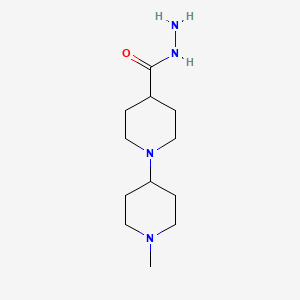

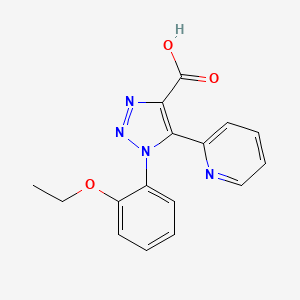
![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)
